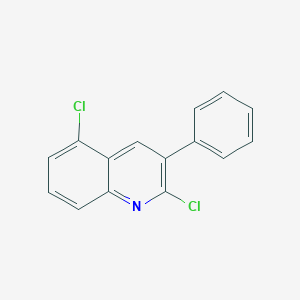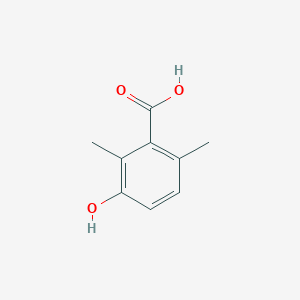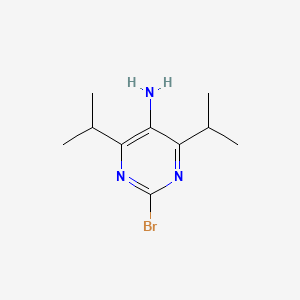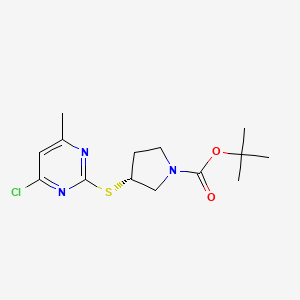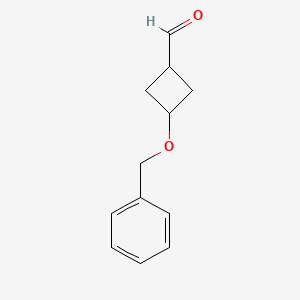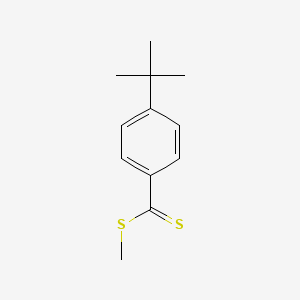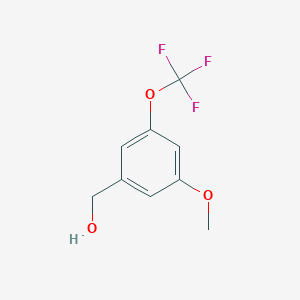
3-Methoxy-5-(trifluoromethoxy)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C9H9F3O2. It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzyl alcohol structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of a suitable precursor, such as 3-methoxybenzyl alcohol, using trifluoromethoxylation reagents . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high purity standards .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-(trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-methoxy-5-(trifluoromethoxy)benzaldehyde or 3-methoxy-5-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 3-methoxy-5-(trifluoromethoxy)toluene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
3-Methoxy-5-(trifluoromethoxy)benzyl alcohol has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(trifluoromethoxy)benzyl alcohol involves its interaction with molecular targets through its functional groups. The methoxy and trifluoromethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .
Comparison with Similar Compounds
3-Methoxybenzyl alcohol: Lacks the trifluoromethoxy group, resulting in different chemical and physical properties.
3-(Trifluoromethoxy)benzyl alcohol: Similar structure but without the methoxy group, leading to variations in reactivity and applications.
3-Methyl-5-(trifluoromethoxy)benzyl alcohol: Contains a methyl group instead of a methoxy group, affecting its chemical behavior.
Uniqueness: 3-Methoxy-5-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C9H9F3O3 |
|---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
[3-methoxy-5-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C9H9F3O3/c1-14-7-2-6(5-13)3-8(4-7)15-9(10,11)12/h2-4,13H,5H2,1H3 |
InChI Key |
UTNSGYHPEBNQCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CO)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


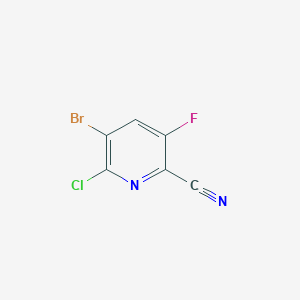

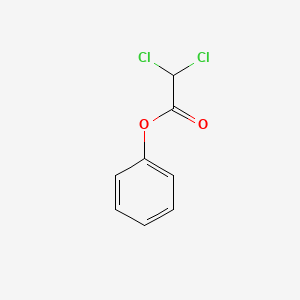
![1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13973119.png)

![(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13973131.png)
